3,3-Bis(4-bromobenzyl)pent-4-en-1-ol-d4
Description
3,3-Bis(4-bromobenzyl)pent-4-en-1-ol-d4 is a deuterated organic compound featuring two 4-bromobenzyl groups attached to a pentenol backbone. The incorporation of deuterium (d4) at specific positions may enhance metabolic stability or serve as a tracer in pharmacokinetic studies .
Properties
Molecular Formula |
C₁₉H₁₆D₄Br₂O |
|---|---|
Molecular Weight |
428.19 |
Synonyms |
4-bromo-γ-[(4-bromophenyl)methyl]-γ-ethenyl-benzenebutanol-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol-d4 This analogue replaces bromine atoms with methoxy groups, altering electronic and steric properties. Such substitutions may influence solubility, reactivity, and interactions in biological systems .
b. 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles These triazole derivatives share the 4-bromobenzyl motif but differ in their core structure. The triazole ring confers rigidity and hydrogen-bonding capacity, which may enhance antimicrobial activity (MIC values: 12.5–50 μg/mL against Bacillus subtilis and Escherichia coli).
c. Brompheniramine Maleate An antihistamine synthesized from 4-bromobenzyl chloride, brompheniramine highlights the utility of bromobenzyl groups in drug design. Its alkylamine structure contrasts with the pentenol-d4 scaffold, illustrating divergent applications (H1 receptor antagonism vs.
Physicochemical Properties
- Phase Transitions:
4-Bromobenzyl alcohol (pBBA) undergoes phase transitions at 217 K (first-order) and 195 K (higher-order), influenced by hydrogen bonding and crystal packing. The target compound’s bulky bis-bromobenzyl groups may disrupt such transitions, altering thermal stability . - Deuterium Effects: Deuteration typically reduces metabolic clearance (e.g., by inhibiting CYP450-mediated oxidation).
Reactivity and Stability
4-Bromobenzyl bromide exhibits higher reactivity in alkylation reactions compared to closed-ring analogues (3× faster kinetics) . The target compound’s bromine atoms may similarly enhance electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions.
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